2-Methyl-1,3-thiazole-4-carboxylic acid

Overview

Description

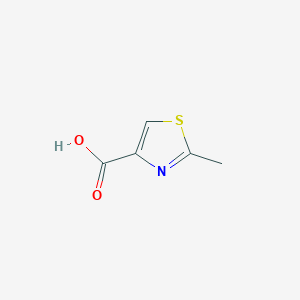

2-Methyl-1,3-thiazole-4-carboxylic acid (CAS: 35272-15-2, molecular formula: C₅H₅NO₂S) is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at position 2 and a carboxylic acid moiety at position 4 . It is widely utilized in corrosion inhibition studies, demonstrating adsorption behavior on metal surfaces that conforms to the Langmuir isotherm . Additionally, its derivatives are explored in medicinal chemistry, such as in cyclic carbamate derivatives acting as dual EP2/EP3 receptor agonists with nanomolar efficacy . The compound is commercially available with a purity of ≥97% and exhibits safety hazards including skin, eye, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3-thiazole-4-carboxylic acid typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. This reaction yields the final compound after further treatment .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-Methyl-1,3-thiazole-4-carboxylic acid plays a crucial role as an intermediate in synthesizing various pharmaceuticals. Its structural properties allow for modifications that enhance biological activity, making it valuable in developing antimicrobial agents and other therapeutic compounds.

Antimicrobial Efficacy

Research has demonstrated that this compound exhibits significant antimicrobial properties. For instance, studies have shown its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity Summary

| Activity Type | Target Organisms | IC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | Not specified | Disruption of cell wall synthesis |

| Anticancer | MCF-7 (breast cancer) | ~1.61 | Induction of apoptosis |

| U-937 (leukemia) | ~1.98 | Cell cycle arrest |

Agricultural Chemicals

Fungicides and Herbicides

In agriculture, this compound is integral to formulating agrochemicals such as fungicides and herbicides. Its application helps protect crops from pests and diseases, thereby enhancing agricultural productivity .

Flavor and Fragrance Industry

Production of Flavoring Agents

The compound is also utilized in creating flavoring agents and fragrances due to its distinctive aroma. This application enhances food products and personal care items, making it significant in the food and cosmetics industries .

Material Science

Specialty Polymers and Coatings

In material science, this compound contributes to developing specialty polymers and coatings. It offers improved thermal stability and resistance to degradation, which are beneficial for various industrial applications .

Biochemical Research

Enzyme Inhibition Studies

Researchers utilize this compound in biochemical studies related to enzyme inhibition and metabolic pathways. Its role in these studies contributes to a better understanding of biochemical processes and potential therapeutic targets .

Case Studies

Several notable case studies highlight the efficacy of this compound in various applications:

- Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against MRSA, demonstrating significant inhibition at low concentrations .

- Cancer Research : In vitro studies on MCF-7 cells revealed that treatment with this compound resulted in increased levels of p53 protein and cleaved caspase-3, indicating activation of apoptotic pathways .

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in microbial metabolism.

Anti-inflammatory Effects: It modulates the activity of inflammatory mediators and reduces the production of pro-inflammatory cytokines.

Anticancer Properties: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Thiazole-4-carboxylic Acid Derivatives

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences among 2-methyl-1,3-thiazole-4-carboxylic acid and analogous compounds:

Physicochemical Properties

- Melting Points : The 3-chlorophenyl derivative (206–207°C) has a higher melting point than the methyl analog, attributed to stronger intermolecular interactions from the electronegative chlorine substituent .

- Solubility : The hydrochloride salt of this compound (CAS: 1311043-74-9, molecular weight: 179.62) enhances aqueous solubility, critical for pharmaceutical formulations .

Biological Activity

2-Methyl-1,3-thiazole-4-carboxylic acid (MTC) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MTC belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its molecular formula is C5H5NO2S, and it features a carboxylic acid functional group that contributes to its biological reactivity.

The biological activity of MTC is attributed to several mechanisms:

- DNA Interaction : Thiazole derivatives, including MTC, have been shown to interact with DNA and topoisomerase II, leading to DNA double-strand breaks and subsequent cell death. This mechanism is particularly relevant in cancer therapy where targeting rapidly dividing cells is crucial .

- Enzyme Inhibition : MTC may inhibit various enzymes involved in metabolic pathways, impacting cellular processes such as proliferation and apoptosis. The specific targets include kinases and other regulatory proteins that modulate cell cycle progression .

- Antimicrobial Activity : MTC exhibits antibacterial properties against a range of pathogens, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate significant potency compared to standard antibiotics .

Anticancer Activity

Research indicates that MTC and its derivatives possess significant anticancer properties. For instance, studies have demonstrated that modifications of the thiazole structure can enhance cytotoxic effects against prostate cancer and melanoma cell lines. The IC50 values for these compounds range from low nanomolar to micromolar concentrations, indicating potent antiproliferative activity .

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| ATCAA-1 | Melanoma | 0.124 |

| ATCAA-2 | Prostate | 1.6 |

| MTC | Various | 0.4-3.9 |

Antimicrobial Activity

MTC has been evaluated for its antibacterial efficacy against various strains:

- E. faecalis : MIC = 40 µg/mL

- P. aeruginosa : Comparable inhibition zones to ceftriaxone.

- K. pneumoniae : Exhibits significant growth inhibition.

These findings suggest that MTC could serve as a potential lead compound in the development of new antibiotics .

Anti-inflammatory Effects

MTC has also shown promise in reducing inflammation. In vitro studies indicate that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Cancer Cell Line Studies : A series of experiments conducted on human tumor cell lines revealed that MTC derivatives effectively inhibited cell growth across multiple cancer types, with varying degrees of potency depending on structural modifications .

- In Vivo Models : Animal studies have corroborated the in vitro findings, demonstrating that administration of MTC analogs resulted in reduced tumor sizes in xenograft models, further supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-1,3-thiazole-4-carboxylic acid, and how can purity be ensured?

The compound is typically synthesized via the Hantzsch thiazole synthesis , which involves cyclization of a β-ketoester or β-thioamide with a sulfur source (e.g., phosphorus pentasulfide) and an amine. For example, reacting 2-methylthioacetamide with a β-keto acid derivative under reflux in ethanol or DMF can yield the thiazole core . Purification methods include recrystallization (using solvents like ethanol/water mixtures) and reverse-phase HPLC (C18 columns, acetonitrile/water mobile phase) to achieve >95% purity. Purity validation requires HPLC-UV (λ = 254 nm) and 1H/13C NMR (characteristic thiazole ring protons at δ 7.8–8.2 ppm and carboxylic acid protons at δ 12–13 ppm) .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Key techniques include:

- 1D/2D NMR : Assign thiazole ring protons (e.g., COSY for coupling patterns) and confirm the carboxylic acid group via NMR (δ ~165–170 ppm for COOH).

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 158.0175 for CHNOS).

- X-ray crystallography : Use SHELXL for refinement of crystal structures to resolve bond lengths/angles and confirm regiochemistry .

Advanced Research Questions

Q. How can researchers optimize reaction yields in thiazole synthesis while minimizing byproducts?

Yield optimization requires:

- Temperature control : Maintain 80–100°C during cyclization to avoid decomposition.

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or iodine to enhance regioselectivity.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization or oxidation derivatives) and adjust stoichiometry or reaction time .

Q. How should conflicting spectroscopic data (e.g., unexpected 1H^{1}\text{H}1H NMR shifts) be resolved?

Contradictions may arise from tautomerism or impurities. Troubleshooting steps:

- Repeat synthesis under inert atmosphere to exclude oxidation artifacts.

- Variable-temperature NMR : Probe tautomeric equilibria (e.g., thione ↔ thiol forms).

- X-ray crystallography : Definitively assign the structure if crystals are obtainable .

Q. What strategies are effective for studying the metabolic stability of thiazole derivatives?

- In vitro assays : Incubate the compound with liver microsomes (human or rat) and analyze metabolites via LC-HRMS/MS .

- Isotopic labeling : Use -labeled carboxylic acid groups to track metabolic cleavage.

- CYP450 inhibition assays : Identify enzymes responsible for degradation using isoform-specific inhibitors .

Q. How can computational methods aid in designing bioactive analogs of this compound?

- Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger Suite.

- QSAR modeling : Correlate substituent effects (e.g., methyl group position) with bioactivity data (IC, logP).

- ADMET prediction : Use SwissADME or pkCSM to optimize solubility and toxicity profiles .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the thiazole ring.

- Crystallography : For SHELXL refinement, collect high-resolution data (≤ 0.8 Å) and validate with R values < 0.20 .

- Stability : Store the compound at −20°C under argon to prevent decarboxylation or moisture absorption .

Properties

IUPAC Name |

2-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-3-6-4(2-9-3)5(7)8/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDRDZMTEOIWSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301072 | |

| Record name | 2-Methyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35272-15-2 | |

| Record name | 35272-15-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.